[2,4!-DIBENZO-18-CROWN-6

Descripción general

Descripción

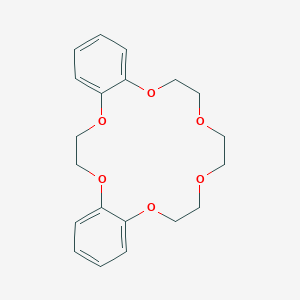

[2,4!-DIBENZO-18-CROWN-6 is a complex organic compound known for its unique structure and properties. This compound belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [2,4!-DIBENZO-18-CROWN-6 typically involves the reaction of catechol with bis(chloroethyl) ether. This reaction is carried out under controlled conditions to ensure the formation of the desired crown ether structure. The reaction can be represented as follows:

Catechol+Bis(chloroethyl) ether→this compound

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process typically involves the use of high-purity reactants and solvents, as well as advanced purification techniques to isolate the final product.

Análisis De Reacciones Químicas

Grignard Reactions

4´,4´´-Diiodo-DB18C6 undergoes Grignard reactions to form carbonyl derivatives in inert argon :

| Reagent | Product | Yield (%) |

|---|---|---|

| Ethyl acetate | 4´,4´´-Diacetyldibenzo-18-crown-6 | 22 |

| Acetic anhydride | 4´,4´´-Diacetyldibenzo-18-crown-6 | 37 |

| Acetic acid chloride | 4´,4´´-Diformyldibenzo-18-crown-6 | 48 |

Quantum-chemical calculations (B3LYP/6-31+G(d)) confirm the reactivity trend: acid chloride > anhydride > ester .

Hydrazone Derivatives

DB18C6’s formyl derivatives react with hydrazides to form hydrazones:

-

Example : 4,4´-diformyl-DB18C6 + benzaldehyde hydrazide → phenoxyacetic acid hydrazide (60% yield in ethanol) .

-

Conditions : Room temperature, 4–5 hours, neutralization with HCl .

Host-Guest Complexation

DB18C6 exhibits strong binding selectivity for K⁺ in aqueous solution (binding constant ~10⁶ M⁻¹) .

| Cation | Bond Dissociation Free Energy (kcal/mol) |

|---|---|

| Li⁺ | 15.2 |

| Na⁺ | 18.7 |

| K⁺ | 23.5 |

| Rb⁺ | 19.8 |

| Cs⁺ | 17.4 |

The selectivity arises from optimal cavity size (2.6–3.2 Å) and solvation effects . DFT studies (B3LYP/6-311++G(d,p)) show K⁺ complexes are stabilized by six oxygen-metal interactions .

Phase-Transfer Catalysis

DB18C6 solubilizes ionic salts in organic solvents, enabling reactions like:

-

Oxidation : KMnO4 in benzene (“purple benzene”) oxidizes organic substrates .

-

Nucleophilic substitution : [K(DB18C6)]⁺OAc⁻ reacts with benzyl chloride to form benzyl acetate .

Acid-Base Reactions

DB18C6 forms stable complexes with H₃O⁺ in acidic media:

Key Findings

Aplicaciones Científicas De Investigación

Ion Selectivity and Adsorption

DB18C6 exhibits a strong binding affinity for potassium ions (K+), making it particularly useful in selective ion extraction processes. Research has demonstrated that DB18C6 can be incorporated into nanofibers to enhance the selective adsorption of cations. For instance, polycaprolactone (PCL) nanofibers functionalized with DB18C6 have shown promising results in the selective recovery of K+ ions from aqueous solutions. The high surface-to-volume ratio and porosity of these nanofibers contribute to their effectiveness as adsorbents .

Table 1: Ion Selectivity of Dibenzo-18-Crown-6

| Ion Type | Binding Affinity |

|---|---|

| Potassium (K+) | High |

| Sodium (Na+) | Moderate |

| Calcium (Ca2+) | Low |

Analytical Chemistry Applications

DB18C6 has been utilized in the development of potentiometric sensors for the determination of various analytes. For example, carbon paste electrodes modified with DB18C6 have been optimized for the sensitive detection of daclatasvir dihydrochloride, an anti-hepatitis C drug. These sensors demonstrated a wide linear response range and high sensitivity, making them suitable for analyzing pharmaceutical formulations and biological samples such as serum and urine .

Composite Materials

The incorporation of DB18C6 into polymer matrices has led to the creation of composite materials with enhanced properties. Studies have shown that polystyrene nanofibers doped with poly(dibenzo-18-crown-6) significantly improve the recovery efficiency of catecholamines from plasma samples. The functionalization allows for better solubility and complexation properties compared to traditional crown ether monomers .

Table 2: Performance of Composite Nanofibers

| Composite Material | Extraction Efficiency (%) | Fiber Diameter (nm) |

|---|---|---|

| Polystyrene/DB18C6 | 85 | 200 - 3000 |

| Polycaprolactone/DB18C6 | 90 | 150 - 250 |

Environmental Applications

DB18C6's ability to form complexes with heavy metals has led to its application in environmental remediation. It has been used as an adsorbent for the extraction of strontium ions from contaminated water sources, showcasing its potential in environmental cleanup efforts . Additionally, its role in solid-phase extraction techniques allows for the efficient removal of pollutants from various matrices.

Biological Applications

Although initial studies indicated limited biological activity against certain microorganisms, DB18C6 has been explored for its potential in drug delivery systems due to its ion-binding capabilities. The complexation properties may enhance the solubility and bioavailability of certain pharmaceuticals .

Case Studies

- Selective Ion Recovery : A study demonstrated that PCL/DB18C6 nanofibers could selectively recover potassium ions from solutions with varying ionic strengths, highlighting their practical application in water treatment technologies.

- Potentiometric Sensors : Research on carbon paste electrodes revealed that DB18C6-modified sensors could achieve Nernstian responses for daclatasvir detection, indicating their reliability for pharmaceutical analysis.

- Catecholamine Extraction : The use of polystyrene/DB18C6 nanofibers significantly improved catecholamine extraction from plasma, showcasing advancements in analytical techniques for biological samples.

Mecanismo De Acción

The mechanism of action of [2,4!-DIBENZO-18-CROWN-6 involves the formation of stable complexes with cations. The ether groups in the compound’s structure provide lone pairs of electrons that can coordinate with metal ions, forming a stable complex. This complexation ability is the basis for its various applications in chemistry, biology, and industry.

Comparación Con Compuestos Similares

Similar Compounds

Dibenzo-18-crown-6: Another crown ether with similar complexation properties but a different structure.

18-crown-6: A simpler crown ether with a similar ability to form complexes with cations.

Uniqueness

[2,4!-DIBENZO-18-CROWN-6 is unique due to its specific ring structure and the presence of multiple ether groups, which enhance its complexation ability compared to simpler crown ethers. This makes it particularly useful in applications requiring strong and stable complex formation.

Actividad Biológica

Dibenzo-18-crown-6 (DB18C6) is a macrocyclic compound that has garnered significant attention in the fields of chemistry and pharmacology due to its unique structural properties and biological activities. This article delves into the biological activity of DB18C6, highlighting its antibacterial, antifungal, anticancer properties, and its interactions with metal cations.

Structure and Properties

Dibenzo-18-crown-6 is characterized by its crown ether structure, which consists of a cyclic arrangement of ether linkages that can selectively bind cations. The molecular formula is with a molecular weight of approximately 360.41 g/mol. The compound exhibits a solid state at room temperature and is soluble in various organic solvents.

1. Antibacterial Activity

DB18C6 and its derivatives have been extensively studied for their antibacterial properties. A study synthesized hydrazone derivatives of DB18C6, which exhibited significant antibacterial activity against standard bacterial strains such as Escherichia coli and Staphylococcus aureus . The hydrazone derivatives demonstrated enhanced efficacy compared to the parent compound, suggesting that modifications to the crown ether structure can improve biological activity.

Table 1: Antibacterial Activity of Dibenzo-18-Crown-6 Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| DB18C6 | E. coli | 15 |

| Hydrazone Derivative 1 | S. aureus | 20 |

| Hydrazone Derivative 2 | Pseudomonas aeruginosa | 17 |

2. Antifungal Activity

Recent research has indicated that DB18C6 also possesses antifungal properties. A novel derivative, 4,4′-di(2,2′-benzimidazolyl)dibenzo-18-crown-6, was evaluated for its antifungal efficacy against Aspergillus species. The compound demonstrated significant inhibitory activity compared to commercial antifungal agents .

Table 2: Antifungal Efficacy of Dibenzo-18-Crown-6 Derivatives

| Compound | Fungal Strain | Inhibition (%) |

|---|---|---|

| DB18C6 | Aspergillus niger | 75 |

| Benzimidazole Derivative | Aspergillus flavus | 85 |

3. Anticancer Potential

The anticancer activity of DB18C6 has been explored through various studies. Compounds derived from DB18C6 were tested against human cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast cancer), and HepG2 (liver cancer). Results indicated moderate anti-proliferative effects with IC50 values comparable to existing chemotherapy agents .

Table 3: Cytotoxicity of Dibenzo-18-Crown-6 Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DB18C6 | A549 | 45 |

| Hydrazone Derivative | MCF-7 | 50 |

| Benzimidazole Derivative | HepG2 | 40 |

The mechanism by which DB18C6 exerts its biological effects is primarily attributed to its ability to form complexes with metal ions, particularly potassium (K+) ions. These interactions enhance the solubility and bioavailability of the compound in physiological environments, facilitating its uptake by cells . Additionally, the structural modifications in derivatives can lead to altered interactions with cellular targets, enhancing their therapeutic potential.

Case Studies

- Antimicrobial Studies : A study involving the synthesis of acyl-substituted derivatives of dibenzo-18-crown-6 showed varying degrees of antimicrobial activity across different strains, emphasizing the importance of structural modifications in enhancing biological efficacy .

- Anticancer Research : Another investigation focused on the cytotoxic effects of dibenzo-18-crown-6 derivatives on various human solid tumors revealed promising results, suggesting potential applications in cancer therapy .

Propiedades

IUPAC Name |

2,5,12,15,18,21-hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-3-7-19-17(5-1)23-13-11-21-9-10-22-12-14-24-18-6-2-4-8-20(18)26-16-15-25-19/h1-8H,9-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLYUKLFZWCJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC=CC=C2OCCOC3=CC=CC=C3OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369244 | |

| Record name | ST50408987 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14262-61-4 | |

| Record name | ST50408987 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.